2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(2-methylphenyl)acetamide
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Overview
Description
2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(2-methylphenyl)acetamide is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group attached to a benzene ring, along with a sulfonamide and acetamide functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(2-methylphenyl)acetamide typically involves multiple steps. One common method starts with the reaction of 2-chloro-5-(trifluoromethyl)aniline with benzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 2-methylphenylacetic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(2-methylphenyl)acetamide is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Employed in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-fluorobenzamide
- N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-thiophenesulfonamide
- N-(2-Chloro-5-(trifluoromethyl)phenyl)-acetamide
Uniqueness
Compared to similar compounds, 2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(2-methylphenyl)acetamide exhibits unique properties due to the presence of both sulfonamide and acetamide functional groups.
Properties
Molecular Formula |
C22H18ClF3N2O3S |
---|---|
Molecular Weight |
482.9 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-2-chloro-5-(trifluoromethyl)anilino]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C22H18ClF3N2O3S/c1-15-7-5-6-10-19(15)27-21(29)14-28(32(30,31)17-8-3-2-4-9-17)20-13-16(22(24,25)26)11-12-18(20)23/h2-13H,14H2,1H3,(H,27,29) |
InChI Key |
OCXAWMXRADGMQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN(C2=C(C=CC(=C2)C(F)(F)F)Cl)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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